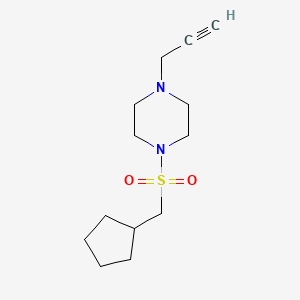

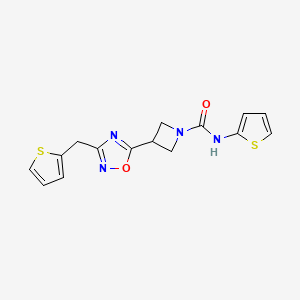

![molecular formula C15H21NO5 B3017326 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid CAS No. 378202-24-5](/img/structure/B3017326.png)

2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, characterization, and applications, which can provide insights into the analysis of similar compounds. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate and its derivatives is described, which involves the preparation of substituted aminopyranones and pyrimidinones . Another study reports the synthesis of a novel acid mono azo dye by coupling diazonium salt with 8-hydroxyquinoline, which is structurally related to the compound . Lastly, analogues of antifolate compounds with modifications in various moieties are synthesized and tested for antitumor activity, indicating the importance of structural variations in biological activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from precursors such as dibenzoylmethane, which is then transformed into various fused ring systems with high yields . The synthesis of the azo dye compound also involves a coupling reaction, which is a common method for introducing azo groups into aromatic compounds . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as the use of an appropriate starting material followed by a series of functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds is often characterized using spectroscopic techniques such as UV-vis, IR, Raman, and NMR . Theoretical calculations, including DFT, are employed to optimize the geometry and interpret the spectroscopic data . For the compound of interest, similar analytical and computational methods would be used to determine its molecular structure and confirm the synthesis.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of fused ring systems and the introduction of azo groups . The reactivity of the compound would likely be influenced by the presence of the ethylbutanoyl group and the dimethoxybenzoic acid moiety. Understanding the reactivity patterns would require studying the compound under various conditions and potentially using it as a reagent in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the optical band gaps of the synthesized azo dye were determined using UV-vis spectroscopy, revealing direct and indirect transitions . The compound's solubility, melting point, and stability could be predicted based on its functional groups and molecular interactions. NBO analysis would provide insights into intramolecular interactions that influence these properties .

Scientific Research Applications

Unnatural Amino Acid Mimicking and β-Sheet Formation

2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid has been studied for its ability to mimic the hydrogen-bonding functionality of a tripeptide β-strand. It forms β-sheet-like hydrogen-bonded dimers, showcasing potential in the study of peptide structures (Nowick et al., 2000).

Solubility and Modeling in Organic Solvents

Research has focused on understanding the solubility of related compounds in various solvents. This includes studies on 2,4-dimethoxybenzoic acid, which provide insights into the solubility behavior and modeling of similar compounds in organic solvents (Tian et al., 2015).

Pharmacokinetics in Animal Models

Studies have been conducted on similar compounds, like 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, to understand their pharmacokinetic profiles, tissue distribution, and plasma protein binding in animal models. These studies are crucial for evaluating the potential therapeutic applications of these compounds (Romero-Castro et al., 2016).

Synthesis of Key Intermediates for Drug Development

The compound has been studied for its role in the synthesis of key intermediates, which are critical in the development of various drugs, including anti-cancer medications (Sheng-li, 2004).

Future Directions

properties

IUPAC Name |

2-(2-ethylbutanoylamino)-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-5-9(6-2)14(17)16-11-8-13(21-4)12(20-3)7-10(11)15(18)19/h7-9H,5-6H2,1-4H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPFDGQCKZEMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335970 |

Source

|

| Record name | 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

378202-24-5 |

Source

|

| Record name | 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

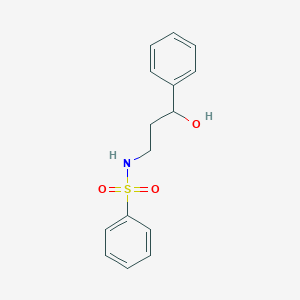

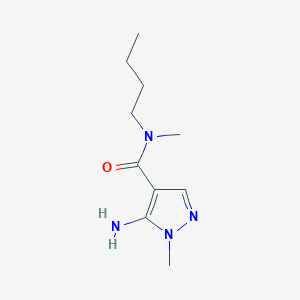

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)

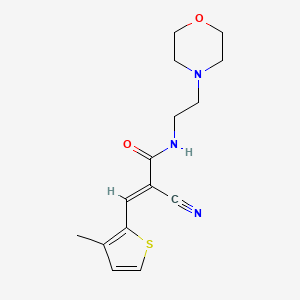

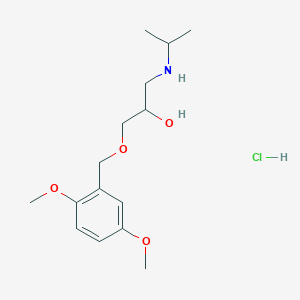

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

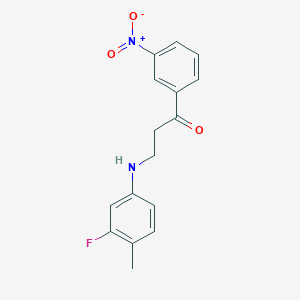

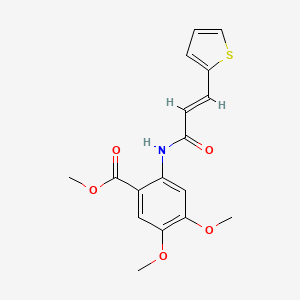

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)